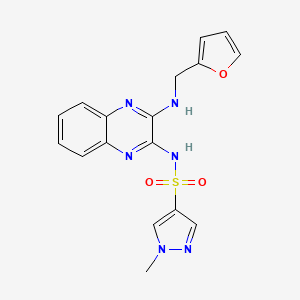

N-(3-((Furan-2-ylmethyl)amino)chinoxalin-2-yl)-1-methyl-1H-pyrazol-4-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.

BenchChem offers high-quality N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben in den letzten zwei Jahrzehnten das Design, die Synthese und die Sensormmechanismen von Schiff-Base-basierten Sensoren für die Detektion von Metallionen untersucht .

- Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, könnte die Erforschung ihrer möglichen antimikrobiellen Wirkungen wertvoll sein .

- Schiff-Basen dienen als Zwischenprodukte für die Synthese verschiedener organischer Verbindungen. Beispielsweise:

Fluoreszierende Chemosensoren zur Metallionen-Detektion

Antibakterielle und Antimykotische Aktivitäten

Polymerstabilisatoren und Organische Komplexe

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, von Sensoranwendungen bis hin zu potenziellen therapeutischen Anwendungen. Forscher sollten ihre Eigenschaften weiter untersuchen, um ihr volles Potenzial in der wissenschaftlichen Forschung freizusetzen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!

Wirkmechanismus

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival .

Mode of Action

This compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which can induce resistance of cancer cells to anti-tumor drugs .

Biochemical Pathways

The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it represses the activation of the Notch pathway . This repression can help overcome the drug resistance of cancer cells, making them more susceptible to anti-tumor drugs .

Pharmacokinetics

Its therapeutic efficacy in non-small cell lung cancer (nsclc) was assessed via multi-assays , suggesting that it has been designed with bioavailability in mind.

Result of Action

The result of the compound’s action is the repression of the ADAM17/Notch pathway activation and the resistance of NSCLC cells to anti-tumor drugs . This can potentially lead to more effective cancer treatments.

Biologische Aktivität

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, quinoxaline moiety, and a furan substituent. The general formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide.

Mechanism of Action:

The compound is believed to inhibit specific kinases associated with cancer cell proliferation. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers.

Case Study:

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Effects

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been evaluated for its anti-inflammatory properties.

Research Findings:

In experimental models of inflammation, such as carrageenan-induced paw edema in rats, the compound exhibited a significant reduction in swelling compared to controls. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens.

Antibacterial Activity:

Studies indicate that N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide displays activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.5 to 4 μg/mL, showing effectiveness comparable to standard antibiotics like ampicillin .

Antifungal Properties:

In addition to bacterial activity, this compound has shown antifungal effects against strains such as Candida albicans. In vitro assays reported an EC50 value of approximately 0.25 μg/mL against this pathogen .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | IC50 in low µM | Inhibition of BRAF(V600E), EGFR |

| Anti-inflammatory | Significant reduction in edema | Inhibition of TNF-alpha, IL-6 |

| Antibacterial | MIC 0.5 - 4 μg/mL | Broad-spectrum activity |

| Antifungal | EC50 ~0.25 μg/mL | Effective against Candida |

Eigenschaften

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKWSSHYSVHQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.